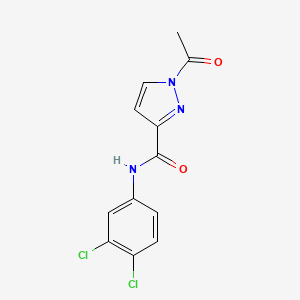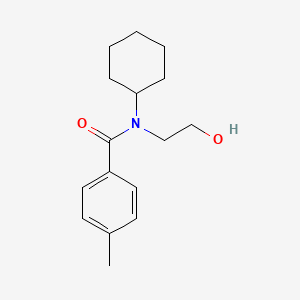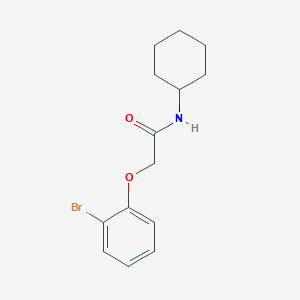
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide, also known as DCPA, is a chemical compound that has been extensively studied for its potential use as an herbicide. It belongs to the pyrazolone family of compounds and has a molecular weight of 306.16 g/mol.
Wirkmechanismus
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide acts as a PPO inhibitor, which leads to the accumulation of protoporphyrin IX and the formation of toxic reactive oxygen species. This results in the disruption of the photosynthetic process, leading to cell death. The exact mechanism of action is still under investigation, but it is believed that 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide binds to the active site of PPO, preventing the formation of the heme cofactor required for its activity.
Biochemical and Physiological Effects
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water sources. It has also been shown to have some potential for bioaccumulation in certain species. In plants, 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the synthesis of chlorophyll, leading to a reduction in photosynthesis and ultimately plant death.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also effective against a wide range of weeds, making it a useful tool for studying plant physiology and ecology. However, there are limitations to its use. 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide can be toxic to some organisms, and its mode of action may not be applicable to all plant species. Additionally, its effectiveness can be affected by environmental factors such as soil pH and moisture.
Zukünftige Richtungen
There are several potential future directions for research involving 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new herbicides based on the pyrazolone scaffold. Another area of interest is the investigation of the effects of 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide on non-target organisms, particularly in aquatic environments. Additionally, there is potential for the use of 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide in combination with other herbicides or cultural practices to improve weed control. Finally, there is a need for further investigation into the molecular mechanism of action of 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide and its potential for use in crop improvement.
Conclusion
In conclusion, 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential use as an herbicide. Its mode of action involves inhibition of the enzyme protoporphyrinogen oxidase, leading to the disruption of the photosynthetic process and ultimately plant death. While 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, there are also limitations to its use, particularly in regards to its potential toxicity to non-target organisms. However, there are several potential future directions for research involving 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide, including the development of new herbicides and investigation into its molecular mechanism of action.
Synthesemethoden
The synthesis of 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide involves the reaction of 3,4-dichloroaniline with acetic anhydride and pyrazole-3-carboxylic acid in the presence of a catalyst. The reaction proceeds through an acylation process, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification methods.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential use as an herbicide. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Its mode of action involves inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to the disruption of the photosynthetic process, ultimately resulting in the death of the plant.
Eigenschaften
IUPAC Name |
1-acetyl-N-(3,4-dichlorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-7(18)17-5-4-11(16-17)12(19)15-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIVEDRRSURQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3,4-dichlorophenyl)pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)
![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)


![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)

![N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5688469.png)